2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone
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Overview
Description
2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone is a complex organic compound that features a unique combination of triazole, pyridine, and diazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. The triazole ring can be synthesized through the alkylation of 3-methyl-1H-1,2,4-triazole . The pyridine moiety is introduced via a coupling reaction with a suitable pyridine derivative. The final step involves the formation of the diazepane ring, which is achieved through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous-flow reactors, which allow for better control over reaction parameters and scalability . The process is designed to be environmentally friendly, avoiding the use of hazardous reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone involves its interaction with specific molecular targets. The triazole and pyridine rings are known to bind to metal ions and enzymes, modulating their activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad range of biological activities, including antifungal and antibacterial properties.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals for their diverse biological activities.
Diazepane derivatives: Commonly used in medicinal chemistry for their anxiolytic and anticonvulsant properties.
Uniqueness
What sets 2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone apart is its unique combination of these three moieties, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C18H24N6O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methyl-1-[2-(5-methyl-1H-1,2,4-triazol-3-yl)-4-(pyridine-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C18H24N6O2/c1-12(2)17(25)24-10-6-9-23(18(26)14-7-4-5-8-19-14)11-15(24)16-20-13(3)21-22-16/h4-5,7-8,12,15H,6,9-11H2,1-3H3,(H,20,21,22) |
InChI Key |
DRCMSVNRKFANBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CCCN2C(=O)C(C)C)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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